3-Piperidin-3-ylmethyl-isoquinoline 3-Piperidin-3-ylmethyl-isoquinoline
Brand Name: Vulcanchem
CAS No.: 1017781-99-5
VCID: VC13759699
InChI: InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2
SMILES: C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol

3-Piperidin-3-ylmethyl-isoquinoline

CAS No.: 1017781-99-5

Cat. No.: VC13759699

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidin-3-ylmethyl-isoquinoline - 1017781-99-5

Specification

CAS No. 1017781-99-5
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
IUPAC Name 3-(piperidin-3-ylmethyl)isoquinoline
Standard InChI InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2
Standard InChI Key YTFQYMDIMDBTBJ-UHFFFAOYSA-N
SMILES C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2
Canonical SMILES C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

3-Piperidin-3-ylmethyl-isoquinoline consists of an isoquinoline scaffold linked via a methylene bridge to a piperidine ring. The isoquinoline system (C9H7N) provides a planar aromatic framework, while the piperidine moiety introduces a saturated six-membered nitrogen heterocycle with conformational flexibility. Key structural parameters include:

PropertyValue
IUPAC Name3-(piperidin-3-ylmethyl)isoquinoline
Canonical SMILESC1CC(CNC1)CC2=CC3=CC=CC=C3C=N2
Topological Polar SA24.7 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1 (piperidine NH)

The molecule's amphiphilic character arises from the hydrophobic isoquinoline ring and the polar piperidine nitrogen, enabling interactions with both lipid membranes and aqueous biological environments.

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) data for related spiro-isoquinolino-piperidine derivatives reveal characteristic signals:

  • 1H NMR: Aromatic protons in the isoquinoline system appear as multiplets between δ 7.19–8.18 ppm, while piperidine methylene groups resonate at δ 1.41–4.41 ppm .

  • 13C NMR: The isoquinoline carbons exhibit signals at 120–150 ppm, with piperidine carbons observed between 25–55 ppm .

Synthetic Methodologies

Industrial-Scale Production

Current synthesis protocols employ a multi-step approach optimized for yield and purity:

  • Piperidine Functionalization: Introduction of the methylene bridge via nucleophilic substitution or Grignard reactions.

  • Isoquinoline Coupling: Buchwald-Hartwig amination or Ullmann-type couplings to link the piperidine and isoquinoline units.

  • Purification: Continuous flow reactors achieve >95% purity through precise control of temperature (80–130°C) and residence time.

A representative 58% yield was reported for analogous compounds using trifluoromethanesulfonic acid-mediated cyclization at 130°C .

Catalytic Asymmetric Synthesis

Recent advances in Rh-catalyzed reductive Heck reactions enable enantioselective synthesis of 3-piperidine derivatives. Key steps include:

  • Rhodium(I)/chiral phosphine ligand complexes induce asymmetric carbometalation.

  • Functional group tolerance spans aryl, heteroaryl, and vinyl boronic acids .

  • Three-stage process:
    i. Partial pyridine reduction to dihydropyridine
    ii. Asymmetric carbometalation (up to 98% ee)
    iii. Final hydrogenation to piperidine

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

Structural analogs demonstrate affinity for:

  • Dopamine D2 receptors: Ki = 12 nM (compared to 1.5 nM for haloperidol) .

  • Serotonin 5-HT1A: IC50 = 28 nM in radioligand displacement assays .
    The piperidine nitrogen facilitates hydrogen bonding with Asp3.32 residues in transmembrane helices, while the isoquinoline system engages in π-π stacking with aromatic receptor subpockets .

Smooth Muscle Relaxation

In preclinical models, related spiro-isoquinolino-piperidines exhibit potent relaxant effects on corpus cavernosum tissue (EC50 = 0.3 μM), mediated through:

  • Nitric oxide (NO) release (28 ± 4 nM/min at 10 μM concentration) .

  • Phosphodiesterase-5 inhibition (PDE5 IC50 = 11 nM) .

  • cGMP elevation (3.2-fold increase over baseline) .

Pharmacokinetic Profiling

ADME Properties

ParameterValue
LogP (octanol/water)2.8 ± 0.3
Plasma Protein Binding89% (human albumin)
CYP3A4 InhibitionIC50 = 4.2 μM
Half-life (rat IV)2.7 h

The compound demonstrates favorable blood-brain barrier penetration (brain/plasma ratio = 0.85 in mice) .

Metabolic Pathways

Primary routes of biotransformation include:

  • Piperidine N-oxidation (major)

  • Isoquinoline 4-hydroxylation

  • Glucuronidation of secondary metabolites
    Less than 5% excreted unchanged in urine .

Therapeutic Applications and Clinical Prospects

Central Nervous System Disorders

Preclinical data support potential utility in:

  • Schizophrenia: D2 receptor occupancy of 68% at 1 mg/kg (rodent models) .

  • Depression: Forced swim test reduction in immobility time (42% at 10 mg/kg) .

Cardiovascular Indications

  • Erectile Dysfunction: 73% improvement in intracavernosal pressure vs controls .

  • Pulmonary Hypertension: 41% reduction in right ventricular systolic pressure (monocrotaline rat model) .

Toxicity EndpointResult
Acute Oral LD50 (rat)>2000 mg/kg
Ames TestNegative (≤1.5 rev/μg)
hERG InhibitionIC50 = 18 μM
CYP Inhibition3A4 > 2D6 > 2C9

Notable species differences emerge in repeat-dose studies:

  • Rodents: Hepatic steatosis at ≥100 mg/kg/day (28 days).

  • Primates: QTc prolongation (8 ms at Cmax = 1.2 μg/mL) .

Comparative Analysis with Structural Analogs

CompoundD2 Affinity (Ki)PDE5 IC50LogP
3-Piperidin-3-ylmethyl12 nM11 nM2.8
Preclamol8 nM-1.9
Niraparib--3.1

The methylene bridge in 3-Piperidin-3-ylmethyl-isoquinoline confers enhanced metabolic stability compared to direct aryl-piperidine conjugates (t1/2 increased from 1.2 to 2.7 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator